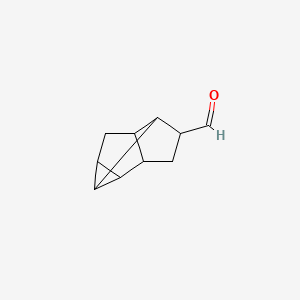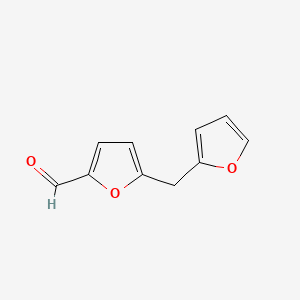
2-Furaldehyde, 5-furfuryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Furfuryl-2-furancarbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes two furan rings connected by a methylene bridge and an aldehyde group. It is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Furfuryl-2-furancarbaldehyde can be synthesized through various methods. One common method involves the reaction of furfural with furfuryl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the methylene bridge between the two furan rings.
Industrial Production Methods: In industrial settings, 5-Furfuryl-2-furancarbaldehyde is produced through the catalytic hydrogenation of furfural. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts furfural to furfuryl alcohol, which is then further reacted to form 5-Furfuryl-2-furancarbaldehyde.
Análisis De Reacciones Químicas
Types of Reactions: 5-Furfuryl-2-furancarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to form halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products Formed:
Oxidation: 5-Furfuryl-2-furancarboxylic acid.
Reduction: 5-Furfuryl-2-furfuryl alcohol.
Substitution: 5-Bromo-2-furancarbaldehyde, 5-Nitro-2-furancarbaldehyde.
Aplicaciones Científicas De Investigación
5-Furfuryl-2-furancarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various furan derivatives and polymers. It is also used in the production of resins and adhesives.
Biology: It is studied for its potential antimicrobial and antifungal properties. Researchers are investigating its use as a bioactive compound in pharmaceuticals.
Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Furfuryl-2-furancarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The furan rings can also interact with biological membranes, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell damage or apoptosis.
Comparación Con Compuestos Similares
5-Furfuryl-2-furancarbaldehyde can be compared with other similar compounds, such as:
Furfural: A simpler furan derivative with a single aldehyde group. It is used as a precursor for the synthesis of various chemicals and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group. It is studied for its potential use in biofuels and as a platform chemical for the synthesis of various bio-based products.
2-Furancarboxaldehyde: Another furan derivative with an aldehyde group. It is used in the production of resins, solvents, and pharmaceuticals.
Uniqueness: 5-Furfuryl-2-furancarbaldehyde is unique due to its dual furan ring structure and the presence of both an aldehyde group and a methylene bridge. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
5-(furan-2-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-7-10-4-3-9(13-10)6-8-2-1-5-12-8/h1-5,7H,6H2 |
Clave InChI |
ZVXQJTFLBBRAPN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CC2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


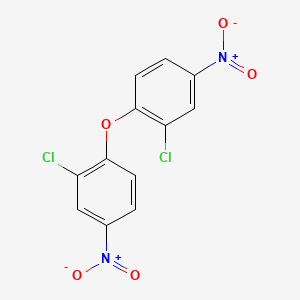
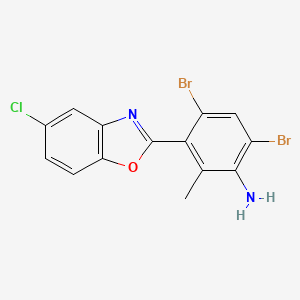
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
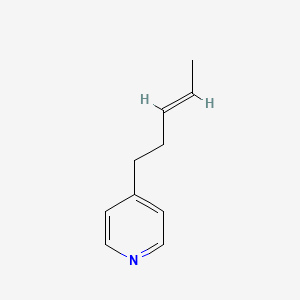
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)

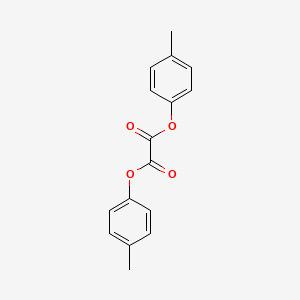
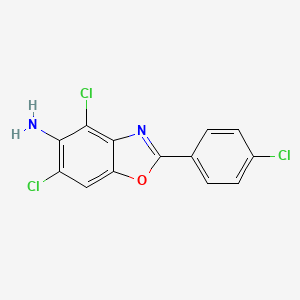
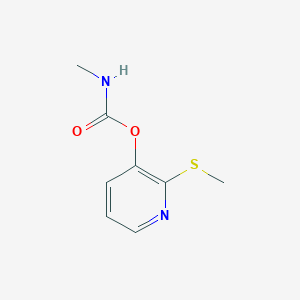
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
